molecular formula C10H12O B8267293 4-Methoxy-1-methyl-2-vinylbenzene

4-Methoxy-1-methyl-2-vinylbenzene

Cat. No.: B8267293
M. Wt: 148.20 g/mol
InChI Key: OHEXZRAHKQHVCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-2-vinylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with a suitable vinylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-2-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.

    Halogenation: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

    Hydrogenation: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Major Products

    Nitration: 4-Methoxy-1-methyl-2-nitrobenzene.

    Halogenation: 4-Methoxy-1-methyl-2-bromobenzene or 4-Methoxy-1-methyl-2-chlorobenzene.

    Hydrogenation: 4-Methoxy-1-methyl-2-ethylbenzene.

Scientific Research Applications

4-Methoxy-1-methyl-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-2-vinylbenzene involves its interaction with various molecular targets. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds. These interactions can modulate the compound’s biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-methylbenzene (p-Anisole): Lacks the vinyl group, making it less reactive in addition reactions.

    4-Methoxy-2-methylbenzene (o-Anisole): The position of the methyl group affects its reactivity and steric properties.

    4-Methoxy-1-vinylbenzene: Lacks the methyl group, influencing its chemical behavior and applications.

Uniqueness

4-Methoxy-1-methyl-2-vinylbenzene is unique due to the presence of both a methoxy group and a vinyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-7-10(11-3)6-5-8(9)2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEXZRAHKQHVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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